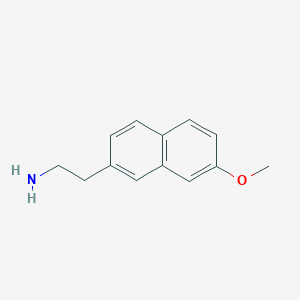

2-(7-Methoxy-2-naphthyl)ethanamine

描述

BenchChem offers high-quality 2-(7-Methoxy-2-naphthyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Methoxy-2-naphthyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

148018-64-8 |

|---|---|

分子式 |

C13H15NO |

分子量 |

201.26 g/mol |

IUPAC 名称 |

2-(7-methoxynaphthalen-2-yl)ethanamine |

InChI |

InChI=1S/C13H15NO/c1-15-13-5-4-11-3-2-10(6-7-14)8-12(11)9-13/h2-5,8-9H,6-7,14H2,1H3 |

InChI 键 |

HRPIDIKGKAOVAC-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CC(=C2)CCN)C=C1 |

规范 SMILES |

COC1=CC2=C(C=CC(=C2)CCN)C=C1 |

同义词 |

2-(7-METHOXY-2-NAPHTHYL)ETHANAMINE |

产品来源 |

United States |

An In-depth Technical Guide to 2-(7-Methoxy-1-naphthyl)ethanamine: A Key Precursor in Modern Antidepressant Synthesis

A Note on Chemical Identity: This guide focuses on 2-(7-methoxy-1-naphthyl)ethanamine , primarily identified by CAS Number 138113-09-4 (free base) and 139525-77-2 (hydrochloride salt). The topic query's CAS number (148018-64-8) is likely associated with the less common 2-naphthyl isomer or is erroneous, as the 1-naphthyl isomer is the well-documented and industrially significant precursor to the drug Agomelatine. This focus ensures relevance for researchers and drug development professionals.

Introduction: The Significance of a Naphthalene Core

2-(7-Methoxy-1-naphthyl)ethanamine is a pivotal chemical intermediate whose importance is intrinsically linked to the synthesis of Agomelatine, a novel antidepressant medication.[1] Agomelatine's unique pharmacological profile as a melatonergic (MT1/MT2) agonist and a serotonergic (5-HT2C) antagonist offers a distinct mechanism of action for treating major depressive disorder.[2] The structural integrity and purity of 2-(7-methoxy-1-naphthyl)ethanamine are paramount, as it provides the core naphthalene framework that is essential for the final drug's interaction with its biological targets.[1]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, validated synthesis protocols, characterization methods, and critical role in pharmaceutical manufacturing. The information is curated for scientists and professionals in drug development, emphasizing the practical causality behind experimental choices and quality control.

Physicochemical and Structural Properties

The fundamental properties of 2-(7-methoxy-1-naphthyl)ethanamine and its common hydrochloride salt are summarized below. The presence of the naphthalene ring system makes it a polycyclic aromatic hydrocarbon, while the methoxy and ethanamine groups impart specific polarity, reactivity, and potential for biological interaction.[3] The methoxy group, for instance, enhances lipophilicity, which can influence a molecule's ability to cross biological membranes.[3]

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| CAS Number | 138113-09-4 | 139525-77-2 | [1][4] |

| Molecular Formula | C₁₃H₁₅NO | C₁₃H₁₅NO·HCl (or C₁₃H₁₆ClNO) | [3][4] |

| Molecular Weight | 201.27 g/mol | 237.73 g/mol | [3][4] |

| Appearance | Colorless liquid or light yellow oily substance | White crystalline solid | [1][2][5] |

| IUPAC Name | 2-(7-methoxynaphthalen-1-yl)ethanamine | 2-(7-methoxynaphthalen-1-yl)ethanaminium chloride | [4] |

| SMILES | COc1ccc2cccc(CCN)c2c1 | Cl.COc1ccc2cccc(CCN)c2c1 | [4] |

| InChI Key | YXDUMIVUPSVYLB-UHFFFAOYSA-N | HPYGZUDDGWEYDQ-UHFFFAOYSA-N | [3][6] |

Synthesis and Manufacturing Workflows

The synthesis of 2-(7-methoxy-1-naphthyl)ethanamine is a critical step in the overall production of Agomelatine. The primary goal is to achieve high purity (typically ≥99%) to avoid side reactions in the final acetylation step.[1] Several synthetic routes have been developed, commonly involving the reduction of a nitrogen-containing functional group at the terminus of the ethyl chain.

Below are two field-proven, distinct methodologies.

Method A: Reduction of an Azide Intermediate

This common laboratory-scale synthesis involves the creation and subsequent reduction of an azide. The azide is a reliable precursor that can be reduced cleanly to the primary amine under mild conditions, avoiding the high pressures often required for nitrile hydrogenation.

Experimental Protocol (Method A): [2]

-

Mesylation: Dissolve 2-(7-methoxynaphthalen-1-yl)ethanol (1 eq.) in dichloromethane (CH₂Cl₂) at 0°C. Add triethylamine (1.2 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The triethylamine acts as a base to neutralize the HCl byproduct, preventing side reactions. Stir for 30 minutes.

-

Work-up 1: Quench the reaction with 1N HCl and extract with an organic solvent like diethyl ether. Wash the organic layers with aqueous NaHCO₃ to remove residual acid, then dry over Na₂SO₄ and concentrate in vacuo to yield the mesylate intermediate.

-

Azide Formation: Dissolve the mesylate intermediate in dimethylformamide (DMF). Add sodium azide (NaN₃, ~1.5 eq.) and heat the mixture (e.g., to 80°C) for approximately 1 hour. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction, promoting the displacement of the mesylate by the azide nucleophile.

-

Reduction: To a solution of the resulting azide intermediate (1 eq.) and ammonium chloride (2.5 eq.) in an ethanol-water mixture (e.g., 3:1), add zinc powder (1.5 eq.). Ammonium chloride serves as a proton source for the reduction. Stir vigorously at room temperature for 30-60 minutes.

-

Work-up 2 & Purification: Upon reaction completion (monitored by TLC), add ethyl acetate and aqueous ammonia. Extract with ethyl acetate, wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (e.g., using neutral alumina with a methanol-chloroform eluent) to obtain the pure ethanamine as a colorless liquid.[2]

Method B: Reduction of an Amide Intermediate

This alternative route is advantageous as it can avoid the use of potentially explosive azides. It relies on the reduction of a stable amide precursor, which can be synthesized from the corresponding carboxylic acid or nitrile.

Experimental Protocol (Method B): [5]

-

Preparation of Reducing Agent: In a reaction flask under an inert atmosphere, add tetrahydrofuran (THF). Add zinc chloride (ZnCl₂, 1 eq.) and potassium borohydride (KBH₄, 2 eq.). Stirring at room temperature for ~2 hours generates Zn(BH₄)₂ in situ, a safer and more selective reducing agent than LiAlH₄.

-

Reduction Reaction: Add 2-(7-methoxy-1-naphthyl)acetamide (1 eq.) and a co-solvent such as toluene to the flask. Heat the mixture to distill off the lower-boiling THF, allowing the internal temperature to rise (e.g., to 70-100°C). Maintain this temperature and stir for 3-6 hours.

-

Work-up & Purification: Cool the reaction to room temperature and cautiously quench by slowly adding ice water. Acidify the mixture with a dilute acid (e.g., 10% H₂SO₄ or HCl) to a pH of ~1-2.[5] Separate the aqueous layer and discard the organic (toluene) layer. Basify the aqueous layer with a strong base (e.g., 10% KOH or 20% NaOH) to a pH of >10 to deprotonate the amine.[5]

-

Extraction: Extract the free base product with an organic solvent like dichloromethane or chloroform. Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product, typically as a light yellow oily substance.[5]

Structural Characterization

Confirmation of the synthesis of 2-(7-methoxy-1-naphthyl)ethanamine is achieved through standard spectroscopic methods.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, two triplets for the ethyl (-CH₂CH₂-) protons, and a series of multiplets in the aromatic region (7.1-8.0 ppm) corresponding to the protons on the naphthalene ring. A broad singlet for the amine (-NH₂) protons will also be present, the chemical shift of which can vary depending on solvent and concentration.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching band for the primary amine group (typically two peaks in the 3300-3500 cm⁻¹ region), C-H stretches (aromatic and aliphatic), and strong C-O stretching for the methoxy ether group around 1250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201.27 for the free base).

Application in Drug Development: The Final Step to Agomelatine

The sole high-volume application of 2-(7-methoxy-1-naphthyl)ethanamine is its role as the immediate precursor to Agomelatine. The final manufacturing step is a straightforward N-acetylation reaction.

The purity of the ethanamine starting material is of utmost importance.[1] Any impurities containing reactive functional groups could compete in the acetylation step, leading to the formation of difficult-to-remove, structurally related impurities in the final Active Pharmaceutical Ingredient (API). This necessitates the high ≥99% purity specification for the intermediate.[1] The final acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base.[2]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 2-(7-methoxy-1-naphthyl)ethanamine and its salts is essential. The following information is derived from safety data sheets for the hydrochloride salt.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. If handling powder or creating dust, use a dust respirator. All handling should ideally be done in a laboratory fume hood.[7]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

-

-

Fire Fighting: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[7]

-

Handling and Storage: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] For the hydrochloride salt, a storage temperature of -20°C is recommended.[4]

Conclusion

2-(7-Methoxy-1-naphthyl)ethanamine is more than a simple organic molecule; it is a testament to the enabling power of chemical synthesis in modern medicine. Its carefully controlled production is a critical link in the supply chain for Agomelatine, a vital antidepressant. For researchers and professionals in the pharmaceutical industry, a thorough understanding of its properties, synthesis, and handling is not merely academic but a prerequisite for ensuring the quality, safety, and efficacy of the final therapeutic agent.

References

- High-Purity 2-(7-Methoxynaphthalen-1-yl)

- 7-Methoxy-1-naphthaleneethanamine. CymitQuimica.

- Preparation method for 2-(7-methoxy-1-naphthyl)ethylamine.

- Efficient Synthesis of Anti-depressant Agent Agomel

- Synthesis method of valdoxan intermediate 2-(7-methoxy-1-naphthyl)ethylamine.

- Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine).

- 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride. BioCrick.

- Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.

- 7-Methoxy-1-naphthaleneethanamine Hydrochloride. LGC Standards.

- 2-(7-METHOXYNAPHTHALEN-1-YL)ETHANAMINE. ChemicalBook.

- 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride. ChemFaces.

Sources

- 1. nbinno.com [nbinno.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. CAS 138113-09-4: 7-Methoxy-1-naphthaleneethanamine [cymitquimica.com]

- 4. 7-Methoxy-1-naphthaleneethanamine Hydrochloride [lgcstandards.com]

- 5. Preparation method for 2-(7-methoxy-1-naphthyl)ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. jocpr.com [jocpr.com]

- 7. chemfaces.com [chemfaces.com]

An In-depth Technical Guide to the Chemical Structure Analysis of 7-methoxy-2-naphthaleneethanamine

This guide provides a comprehensive technical analysis of the chemical structure of 7-methoxy-2-naphthaleneethanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic identification to explore the causality behind analytical choices and methodologies. We will dissect the molecule's architecture through a multi-technique spectroscopic approach, offering insights grounded in established chemical principles. While direct experimental data for this specific isomer is not widely published, this guide constructs a robust analytical framework based on data from closely related structural analogs and foundational spectroscopic theory, a common practice in the elucidation of novel or less-studied compounds.

Introduction and Core Properties

7-methoxy-2-naphthaleneethanamine is a substituted naphthalene derivative. Its core structure is composed of a bicyclic aromatic naphthalene ring system, functionalized with a methoxy (-OCH3) group and an ethanamine (-CH2CH2NH2) side chain. This class of compounds is of significant interest in medicinal chemistry due to its structural resemblance to endogenous neurohormones and synthetic drugs.

Notably, its isomer, 2-(7-methoxy-1-naphthyl)ethylamine, is a known intermediate or impurity in the synthesis of Agomelatine, a potent melatonergic antidepressant.[1][2][3][4] Understanding the precise structure of related isomers like the title compound is therefore critical for drug purity, mechanism of action studies, and the development of new chemical entities. The analytical workflow for such a compound involves a synergistic application of multiple spectroscopic and analytical techniques to confirm its identity, purity, and conformation.

Table 1: Core Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H15NO | Calculated |

| Molecular Weight | 201.27 g/mol | [5][6] |

| CAS Number | Not assigned for this specific isomer | N/A |

| IUPAC Name | 2-(7-methoxynaphthalen-2-yl)ethanamine | Standardized |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)CCN | Calculated |

The Structural Elucidation Workflow

The definitive identification of a chemical structure is a systematic process. It begins with fundamental data (molecular formula) and progresses through various spectroscopic techniques that probe different aspects of the molecule's framework. Each step provides a piece of the puzzle, and together they offer a self-validating confirmation of the structure.

Caption: Workflow for structural elucidation of an organic molecule.

Spectroscopic Analysis: A Multi-faceted Approach

Mass Spectrometry (MS)

Causality: Mass spectrometry is the first-line technique for determining the molecular weight of a compound. High-resolution MS (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of potential formulas.

A low-resolution electron ionization (EI) mass spectrum would be expected to show a molecular ion (M+) peak at an m/z (mass-to-charge ratio) of 201, corresponding to the nominal mass of the C13H15NO formula. The fragmentation pattern provides crucial clues about the molecule's structure. The most probable cleavage occurs at the C-C bond beta to the naphthalene ring (a benzylic position), which is electronically stabilized.

Predicted Fragmentation Pathway:

-

Molecular Ion (M+): m/z = 201

-

Benzylic Cleavage: The molecule cleaves to lose the •CH2NH2 radical (mass = 30), generating a highly stable secondary carbocation.

-

Major Fragment: A prominent peak at m/z = 171 (201 - 30).

Caption: Primary fragmentation pathway in EI-Mass Spectrometry.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. Each type of bond (e.g., N-H, C-H, C=C, C-O) absorbs infrared radiation at a characteristic frequency.

For 7-methoxy-2-naphthaleneethanamine, the IR spectrum would serve to confirm the presence of the amine, the aromatic ring, and the methoxy ether group. The predicted absorption bands are based on well-established correlation tables and data from similar compounds like 2-methoxynaphthalene.[7][8]

Table 2: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH2) | 3400-3250 (two bands, medium) | Characteristic of a primary amine group. |

| C-H Stretch (sp²) | Aromatic Ring | 3100-3000 (sharp, weak) | Confirms the presence of hydrogens on the naphthalene ring.[7] |

| C-H Stretch (sp³) | Alkyl Chain & Methoxy | 3000-2850 (medium-strong) | Corresponds to the -CH2- and -CH3 groups. |

| C=C Stretch | Aromatic Ring | 1620-1580 (multiple bands) | Indicates the conjugated naphthalene system.[7] |

| C-O Stretch | Aryl-Alkyl Ether | 1270-1230 (strong) | Strong absorption confirming the Ar-O-CH3 linkage.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR maps the carbon skeleton of the molecule.

¹H NMR Predictions: The predicted ¹H NMR spectrum in a solvent like CDCl3 would show distinct signals for the aromatic, side-chain, and methoxy protons. Chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.

-

Aromatic Protons (6H): Expected in the range of δ 7.0-8.0 ppm. The specific substitution pattern (2,7-disubstituted naphthalene) would lead to a complex but interpretable set of doublets and singlets. For example, the proton at the C1 position would likely be a singlet, while others would show coupling to their neighbors.

-

Methoxy Protons (3H): A sharp singlet at approximately δ 3.9 ppm.[9] The single peak indicates these three protons are equivalent and have no adjacent proton neighbors to couple with.

-

Ethylamine Protons (-CH2-CH2-NH2): Two triplets, each integrating to 2H. The -CH2- group adjacent to the naphthalene ring would be deshielded and appear around δ 3.0-3.2 ppm. The -CH2- group next to the amine would be slightly more shielded, appearing around δ 2.8-3.0 ppm.

-

Amine Protons (2H): A broad singlet around δ 1.5-2.5 ppm. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

¹³C NMR Predictions: The proton-decoupled ¹³C NMR spectrum would show 13 distinct signals, assuming no accidental overlap.

-

Aromatic Carbons (10C): In the δ 105-158 ppm range. The carbon attached to the methoxy group (C7) would be the most downfield (deshielded) due to the oxygen's electronegativity, appearing around δ 157-158 ppm. The carbon attached to the ethylamine side chain (C2) would also be downfield.

-

Methoxy Carbon (1C): A sharp signal around δ 55 ppm, characteristic of a methoxy group attached to an aromatic ring.

-

Ethylamine Carbons (2C): In the δ 35-45 ppm range. The carbon adjacent to the naphthalene ring would be around δ 35-40 ppm, while the carbon bonded to the nitrogen would be around δ 40-45 ppm.

Table 3: Summary of Predicted NMR Data (in CDCl3)

| Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplets | 105 - 135 |

| C-O (Aromatic) | - | - | ~158 |

| -OCH3 | ~3.9 | Singlet (s) | ~55 |

| Ar-CH2- | ~3.1 | Triplet (t) | ~38 |

| -CH2-NH2 | ~2.9 | Triplet (t) | ~42 |

| -NH2 | ~1.5 - 2.5 | Broad Singlet (br s) | - |

Protocol: 2D NMR for Connectivity Confirmation To unequivocally prove the structure, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A COSY spectrum would show a cross-peak between the two -CH2- signals of the ethylamine chain, confirming their connectivity. It would also map the connectivity between adjacent protons on the naphthalene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would be used to definitively assign each carbon signal based on the already-assigned proton signals. For instance, the proton singlet at δ 3.9 ppm would show a cross-peak to the carbon signal at δ 55 ppm, confirming the methoxy group assignment.

Context in Medicinal Chemistry

The structural motif of a methoxy-naphthalene core linked to an amine side chain is a privileged scaffold in drug design, particularly for targeting G protein-coupled receptors (GPCRs) in the central nervous system.[10] This is because it mimics the structure of endogenous signaling molecules like melatonin.

Melatonin receptor agonists are a class of drugs used to treat sleep disorders and depression.[11][12] They work by activating MT1 and MT2 receptors in the brain, which helps regulate the body's circadian rhythm.[10][12]

Caption: Structural relationships in melatonergic compounds.

The analysis of 7-methoxy-2-naphthaleneethanamine is relevant because subtle changes in structure, such as moving the side chain from the 1-position (as in the Agomelatine precursor) to the 2-position, can dramatically alter the compound's binding affinity, efficacy, and pharmacokinetic properties at the target receptor. Therefore, the rigorous analytical confirmation described herein is a foundational step in any research or drug development program involving such molecules.

Conclusion

The chemical structure of 7-methoxy-2-naphthaleneethanamine can be confidently elucidated through a coordinated analytical approach. Mass spectrometry establishes its molecular formula and key fragmentation patterns. Infrared spectroscopy confirms the presence of its core functional groups—amine, ether, and aromatic ring. Finally, a combination of 1D and 2D NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the precise connectivity and isomeric identity of the molecule. This systematic, evidence-based workflow ensures the scientific integrity required for applications in research and pharmaceutical development.

References

- Melatonin receptor agonist - Wikipedia. (n.d.).

- Wilson, S., et al. (2014). Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders. CNS Drugs, 28(4), 315-326.

- What are Melatonin receptor agonists and how do they work? (2024, June 21). News-Medical.net.

- D'Este, G., et al. (2024). Agonists of melatonin receptors strongly promote the functional recovery from the neuroparalysis induced by neurotoxic snakes. PLOS Neglected Tropical Diseases, 18(1), e0011843.

- CymitQuimica. (n.d.). CAS 138113-09-4: 7-Methoxy-1-naphthaleneethanamine.

- ChemFaces. (n.d.). 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride.

- Pharmaffiliates. (n.d.). CAS No : 138113-09-4 | Product Name : 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine.

- Google Patents. (2014). Preparation method for 2-(7-methoxy-1-naphthyl)ethylamine.

- LGC Standards. (n.d.). 7-Methoxy-1-naphthaleneethanamine Hydrochloride.

- ChemicalBook. (2025). 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | 139525-77-2.

- TargetMol. (n.d.). 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride.

- BioCrick. (n.d.). 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | CAS:139525-77-2.

- International Journal of Advanced Research in Science, Communication and Technology. (2025). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.

- NIST. (n.d.). Naphthalene, 2-methoxy- Infrared Spectrum.

- ChemicalBook. (n.d.). 2-Methoxynaphthalene(93-04-9) 1H NMR spectrum.

Sources

- 1. 7-Methoxy-1-naphthaleneethanamine Hydrochloride [lgcstandards.com]

- 2. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | 139525-77-2 [chemicalbook.com]

- 3. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | TargetMol [targetmol.com]

- 4. biocrick.com [biocrick.com]

- 5. CAS 138113-09-4: 7-Methoxy-1-naphthaleneethanamine [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 9. 2-Methoxynaphthalene(93-04-9) 1H NMR spectrum [chemicalbook.com]

- 10. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]

- 11. Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are Melatonin receptor agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Isomeric Distinction of 1-Naphthyl and 2-Naphthyl Ethanamine

This technical guide provides a comprehensive analysis of the core differences between the 1-naphthyl and 2-naphthyl ethanamine isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced distinctions in their chemical structure, physicochemical properties, synthesis, spectroscopic signatures, and toxicological profiles. Our objective is to furnish a detailed, field-proven resource that elucidates the causality behind experimental choices and provides robust, verifiable protocols.

Introduction: The Significance of Positional Isomerism

The seemingly subtle shift of an ethanamine group from the alpha (1) to the beta (2) position on the naphthalene ring system precipitates a cascade of profound differences in the resulting molecules: 1-naphthyl ethanamine and 2-naphthyl ethanamine. This positional isomerism, while maintaining the same molecular formula (C₁₂H₁₃N) and molecular weight (171.24 g/mol ), dictates their three-dimensional structure, electron distribution, and ultimately, their interaction with biological systems and analytical instrumentation. Understanding these distinctions is paramount for their application in chiral separations, pharmaceutical synthesis, and for ensuring safety in research and development.[1][2]

Structural and Physicochemical Disparities

The core difference lies in the point of attachment of the ethylamine side chain to the naphthalene core. In the 1-isomer, the substituent is at a position adjacent to the ring fusion, a sterically hindered environment. In contrast, the 2-isomer's substituent is further from the ring junction, experiencing a different electronic and steric environment. This fundamental structural variation manifests in their physical properties.

| Property | 1-Naphthyl Ethanamine | 2-Naphthyl Ethanamine | Rationale for Difference |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃N | Isomers have the same atoms, different arrangement. |

| Molecular Weight | 171.24 g/mol | 171.24 g/mol | Isomers have the same atoms, different arrangement. |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid/solid | Differences in intermolecular forces due to steric hindrance. |

| Boiling Point | ~153 °C at 11 mmHg | ~295-297 °C (decomposes) | The more linear 2-isomer allows for more effective intermolecular packing and stronger van der Waals forces, leading to a higher boiling point. |

| Density | ~1.067 g/mL at 20 °C | ~1.02-1.04 g/cm³ | The more compact structure of the 1-isomer results in a slightly higher density. |

| Solubility | Soluble in common organic solvents like ethanol and chloroform. | Soluble in common organic solvents like ethanol and ether. | Both are relatively nonpolar and thus soluble in organic solvents. |

| pKa | Not readily available | Not readily available | The basicity of the amine is influenced by the electronic effects of the naphthalene ring, which differs slightly between the two positions. |

Note: Some properties listed are for the racemic mixtures. The properties of individual enantiomers may vary slightly.

Synthesis Routes: A Tale of Two Precursors

The synthetic pathways to 1- and 2-naphthyl ethanamine are distinct, primarily dictated by the availability of the corresponding starting materials.

Synthesis of 1-Naphthyl Ethanamine: A common and efficient route involves the reductive amination of 1-acetonaphthone. This method is advantageous due to the commercial availability of the ketone precursor.

Experimental Protocol: Reductive Amination of 1-Acetonaphthone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-acetonaphthone (1 equivalent) in a suitable solvent such as methanol.

-

Amine Source: Add an excess of an amine source, such as ammonium formate or a solution of ammonia in methanol.

-

Reducing Agent: Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over a palladium catalyst.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete conversion.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography to yield 1-naphthyl ethanamine.

Caption: Synthesis of 1-Naphthyl Ethanamine.

Synthesis of 2-Naphthyl Ethanamine: The synthesis of the 2-isomer often starts from 2-naphthol, a readily available industrial chemical. The Bucherer reaction or its modifications are commonly employed.

Experimental Protocol: Synthesis from 2-Naphthol (Illustrative)

-

Bucherer Reaction: 2-naphthol is heated with an aqueous solution of sodium bisulfite and ammonia under pressure. This reversible reaction yields 2-naphthylamine.

-

Conversion to Ethanamine: The resulting 2-naphthylamine can then be converted to 2-naphthyl ethanamine through various synthetic strategies, such as reaction with a suitable two-carbon electrophile followed by reduction. A more direct, modern approach would involve the reductive amination of 2-acetonaphthone, if available.[3]

Caption: Synthesis of 2-Naphthyl Ethanamine.

Spectroscopic Differentiation: Unmasking the Isomers

The positional difference between the two isomers leads to distinct spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative. The protons on the naphthalene ring of the 1-isomer will exhibit a more complex splitting pattern and will be spread over a wider chemical shift range due to the anisotropic effects of the adjacent ring and the steric crowding. The proton at the C8 position (peri-position) in 1-naphthyl ethanamine is particularly deshielded and appears at a characteristically downfield shift. The aromatic protons of the 2-isomer will generally show a more symmetrical and less complex pattern.

-

¹³C NMR: The chemical shifts of the carbon atoms in the naphthalene ring will also differ. The carbon atom attached to the ethylamine group (C1 in the 1-isomer and C2 in the 2-isomer) will have a distinct chemical shift. The steric compression at the C1 position in the 1-isomer can influence the chemical shifts of neighboring carbons.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will share common features, such as N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and C-H stretching of the aromatic and aliphatic groups. The key differences will be in the "fingerprint region" (below 1500 cm⁻¹), where the C-H out-of-plane bending vibrations are sensitive to the substitution pattern on the aromatic ring. The 1-substituted naphthalene will have a different pattern of absorption bands in this region compared to the 2-substituted isomer. For instance, 1-substituted naphthalenes often show a strong band around 775-810 cm⁻¹, while 2-substituted naphthalenes typically exhibit a strong band in the 810-850 cm⁻¹ range.[4][5][6]

Mass Spectrometry (MS)

Under electron ionization (EI), both isomers will likely show a prominent molecular ion peak (M⁺) at m/z 171. The primary fragmentation pathway for both will be the benzylic cleavage to lose a methyl group (CH₃), resulting in a stable ion at m/z 156. While the major fragments may be similar, the relative intensities of these fragments could differ due to the different stabilities of the precursor ions.[7]

Toxicological and Pharmacological Profiles: A Critical Distinction

The toxicological profiles of the two isomers are starkly different and underscore the importance of their separation and identification.

2-Naphthylamine and its derivatives are associated with significant health risks. 2-Naphthylamine is a well-documented human carcinogen, specifically linked to an increased risk of bladder cancer.[8][9][10] While the toxicity of 2-naphthyl ethanamine is not as extensively studied, its structural similarity to a known carcinogen warrants extreme caution. It is plausible that it could be metabolized in vivo to 2-naphthylamine.

1-Naphthylamine is also considered a hazardous substance, though the evidence for its carcinogenicity in humans is less definitive. It is often stated that the carcinogenic properties of commercial 1-naphthylamine may be attributable to contamination with the 2-isomer.[11][12] Nevertheless, it is classified as a substance that may cause cancer and can cause the formation of methaemoglobin.[11][13]

From a pharmacological perspective, both isomers, being chiral amines, are valuable building blocks in the synthesis of pharmaceuticals.[1][2] They are frequently used as chiral resolving agents to separate enantiomers of acidic compounds.[14] Their application as intermediates in the development of neurologically active drugs and other therapeutic agents is an active area of research.[1][2]

Analytical Separation: A Chromatographic Approach

The separation of 1- and 2-naphthyl ethanamine, as well as their respective enantiomers, is readily achievable using High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs).

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® columns), is highly effective for the enantiomeric separation of these amines.[15][16][17][18]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a nonpolar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution.

-

Detection: The naphthalene ring system provides strong UV absorbance, making detection at wavelengths around 254 nm highly sensitive.

-

Method Development: Optimization of the mobile phase composition, flow rate, and temperature is crucial to achieve baseline separation of all four components (the R and S enantiomers of both the 1- and 2-isomers).

Caption: Chiral HPLC Separation Workflow.

Conclusion

The distinction between 1-naphthyl and 2-naphthyl ethanamine is a clear illustration of how subtle changes in molecular architecture can lead to significant differences in chemical and biological properties. For researchers and drug development professionals, a thorough understanding of these differences, from their synthesis and spectroscopic characterization to their toxicological implications, is not merely an academic exercise but a prerequisite for safe and effective scientific advancement. The methodologies and comparative data presented in this guide are intended to serve as a foundational resource for navigating the complexities of these important chemical entities.

References

-

Czubacka, E., et al. (2020). 2-naphthylamine Toxicity. Medycyna Pracy, 71(2), 205–220. [Link]

-

National Center for Biotechnology Information. (2021). 2-Naphthylamine - 15th Report on Carcinogens. In Report on Carcinogens. National Toxicology Program. [Link]

-

PubMed. (2020). 2-naphthylamine Toxicity. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). 2-Naphthalenamine, N-phenyl-: Human health tier II assessment. [Link]

-

International Labour Organization. (2021). ICSC 0518 - 1-NAPHTHYLAMINE. [Link]

-

Carl ROTH. Safety Data Sheet: 1-Naphthylamine. [Link]

-

PENTA s.r.o. 1-Naphthylamine - SAFETY DATA SHEET. [Link]

-

PubChem. (+)-1-(1-Naphthyl)ethylamine. [Link]

-

The Royal Society of Chemistry. (2023). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

ResearchGate. (2025). Structure and properties of chiral modifiers (R)-(+)-1-(1-naphthyl)-ethylamine and (S)-(-). [Link]

-

American Chemical Society. (2022). Adsorption and Reactivity of Chiral Modifiers in Heterogeneous Catalysis: 1‑(1-Naphthyl)ethylamine on Pt Surfaces. [Link]

-

ResearchGate. (2021). Separation of the enantiomers of 1-(1-Naphthylethylamine) on a 25 cm Larihc CF6-P column. [Link]

-

RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

-

ResearchGate. (2015). IR absorption spectra of (1) parent 1-naphthylamine and (2) the polymer, synthesized at the cathode. [Link]

-

ResearchGate. (2025). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. [Link]

-

PharmaCompass. (S)-(-)-1-(1-Naphthyl)ethylamine. [Link]

-

NIST WebBook. (S)-(-)-α-(1-Naphthyl)ethylamine. [Link]

-

OSHA. N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). [Link]

-

IARC Publications. 2-NAPHTHYLAMINE 1. Exposure Data. [Link]

-

NIST WebBook. (S)-(-)-α-(1-Naphthyl)ethylamine IR Spectrum. [Link]

-

MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

Scilit. (1981). N-(1R,3R)-trans-chrysanthemoyl (R)-1-(α-naphthyl)ethylamine as a stationary phase for the separation of optical isomers by gas chromatography. [Link]

-

SLS. 2-(2-Naphthyl)ethylamine hydro. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-naphthylamine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. ICSC 0518 - 1-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 12. carlroth.com [carlroth.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. csfarmacie.cz [csfarmacie.cz]

- 18. shimadzu.com [shimadzu.com]

2-(7-Methoxy-2-naphthyl)ethylamine molecular weight and formula

This technical guide provides an in-depth physicochemical and synthetic profiling of 2-(7-Methoxy-2-naphthyl)ethylamine , a structural isomer of the key melatonergic intermediate used in Agomelatine production.

Physicochemical Profiling, Synthetic Utility, and Structural Context

Executive Summary

2-(7-Methoxy-2-naphthyl)ethylamine is a bicyclic aromatic amine characterized by a naphthalene core substituted with a methoxy group at position 7 and an ethylamine chain at position 2. It is a regioisomer of 2-(7-methoxy-1-naphthyl)ethylamine , the immediate precursor to the antidepressant and circadian rhythm regulator Agomelatine (Valdoxan) .

While the 1-naphthyl isomer is industrially significant, the 2-naphthyl isomer serves as a critical tool in Structure-Activity Relationship (SAR) studies, helping to map the steric tolerance of the Melatonin MT1/MT2 receptor binding pockets. This guide details its molecular properties, synthesis, and distinction from its pharmacologically active isomer.

Physicochemical Characterization

Core Identity

| Property | Data |

| IUPAC Name | 2-(7-Methoxynaphthalen-2-yl)ethanamine |

| Common Name | 7-Methoxy-2-naphthaleneethanamine |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Monoisotopic Mass | 201.1154 Da |

| CAS Number (Isomer) | Not widely listed; analogous to 139525-77-2 (1-isomer) |

| Physical State | Solid (typically isolated as HCl salt) |

| Solubility | Soluble in DMSO, Methanol; HCl salt soluble in water |

Calculated Chemical Properties

-

LogP (Octanol/Water): ~2.3 – 2.5 (Lipophilic, crosses Blood-Brain Barrier).

-

Topological Polar Surface Area (TPSA): 35.25 Ų (Favorable for CNS penetration).

-

pKa (Amine): ~9.8 (Predominantly protonated at physiological pH).

-

H-Bond Donors: 1 (Amine).

-

H-Bond Acceptors: 2 (Amine, Methoxy).

Structural Distinction: The "Position 2" Criticality

The primary confusion in this chemical class arises from the positioning of the ethylamine chain. The biological activity of naphthalene-based melatonergic ligands is highly sensitive to this vector.

-

1-Naphthyl Isomer (Agomelatine Precursor): The ethylamine chain is at position 1 (alpha). This conformation mimics the indole ring of melatonin, allowing optimal pi-stacking within the receptor.

-

2-Naphthyl Isomer (Target Molecule): The ethylamine chain is at position 2 (beta). This linear extension alters the vector of the amine, typically reducing affinity for MT1/MT2 receptors but providing a valuable negative control or scaffold for different receptor subtypes (e.g., 5-HT2C).

Figure 1: Structural relationship between the target 2-naphthyl isomer, the Agomelatine precursor, and Melatonin.[1][2][3][4][5][6][7][8]

Synthetic Methodologies

Synthesis of the 2-naphthyl isomer requires specific starting materials to ensure the correct substitution pattern. The Henry Reaction (Nitroaldol) is the most direct route for research-scale production.

Protocol: Henry Reaction Route

Starting Material: 7-Methoxy-2-naphthaldehyde.

-

Nitroaldol Condensation:

-

Reduction:

-

Reduce the nitroalkene using Lithium Aluminum Hydride (LiAlH₄) in dry THF or via catalytic hydrogenation (H₂/Pd-C).

-

Target: 2-(7-Methoxy-2-naphthyl)ethylamine.

-

Protocol: Nitrile Reduction Route

Starting Material: 7-Methoxy-2-tetralone or (7-Methoxy-2-naphthyl)acetonitrile.

-

Cyanation:

-

Convert 7-methoxy-2-bromonaphthalene to (7-methoxy-2-naphthyl)acetonitrile via Pd-catalyzed coupling.

-

-

Reduction:

-

Hydrogenation of the nitrile group using Raney Nickel or Borane-THF complex.

-

Figure 2: Synthetic pathway via the Henry Reaction, ensuring regioselectivity at position 2.

Analytical Validation

To verify the identity of the 2-naphthyl isomer against the 1-naphthyl analog, ¹H NMR spectroscopy is the definitive tool. The coupling patterns of the aromatic protons differ significantly.

-

¹H NMR (DMSO-d₆) Diagnostic Signals:

-

Methoxy Group: Singlet at ~3.85 ppm (similar in both isomers).

-

Ethylamine Chain: Two triplets at ~2.8–3.0 ppm.

-

Aromatic Region (Key Difference):

-

2-Naphthyl Isomer: Look for a singlet (or small doublet) at position 1 (isolated proton between the chain and the ring junction).

-

1-Naphthyl Isomer: The position 2 proton will show strong ortho-coupling (d, J~8Hz) to position 3.

-

-

References

-

Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry, 35(8), 1484-1486. Link

- Foundational paper establishing the SAR of naphthalene-based mel

-

Depreux, P., et al. (1994). "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry, 37(20), 3231-3239. Link

-

PubChem Compound Summary. "2-(7-methoxy-1-naphthyl)ethylamine hydrochloride" (Isomer Comparison). Link

-

Audinot, V., et al. (2003). "Binding profile of the novel antidepressant agomelatine to melatonin receptors."[4] Naunyn-Schmiedeberg's Archives of Pharmacology, 367, 553-561. Link

Sources

- 1. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]

- 2. US20060211685A1 - Pharmaceutical compositions for the treatment and/or prevention of depression - Google Patents [patents.google.com]

- 3. EP2230271A1 - Additive for polymerizable composition, polymerizable composition containing the same, and use of the polymerizable composition - Google Patents [patents.google.com]

- 4. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]

- 6. Agomelatine versus other antidepressive agents for major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparative study of the clinical efficacy and safety of agomelatine with escitalopram in major depressive disorder patients: A randomized, parallel-group, phase IV study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US3978116A - 2-naphthyl acetic acid derivatives and compositions and methods thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

Biological Activity of 2-Substituted Naphthalene Ethanamines: A Technical Guide

This guide provides an in-depth technical analysis of 2-substituted naphthalene ethanamines , a chemical class acting as a rigidified bioisostere of both tryptamines (indole-based) and phenethylamines (phenyl-based). It bridges the gap between hallucinogenic serotonin agonists and therapeutic melatonin agents.

Executive Summary & Chemical Definition

2-Naphthaleneethanamine (also known as 2-(2-naphthyl)ethanamine) represents a critical scaffold in medicinal chemistry. It serves as a "hybrid" pharmacophore, structurally overlapping with two major neurotransmitter classes:

-

Serotonin (5-HT): By mimicking the indole core of tryptamine.

-

Dopamine/Norepinephrine: By mimicking the phenyl ring of phenethylamines (e.g., mescaline, amphetamine).

Unlike the notorious carcinogen 2-naphthylamine (an aromatic amine), 2-naphthaleneethanamine is an aryl-alkyl amine. This structural insertion of an ethyl spacer alters the metabolic pathway, significantly reducing genotoxicity risks while retaining high affinity for G-protein coupled receptors (GPCRs).

Core Chemical Structure

The scaffold consists of a naphthalene bicyclic aromatic system substituted at the 2-position with an aminoethyl chain.

-

Formula:

-

Molecular Weight: 171.24 g/mol

-

Key Feature: The naphthalene ring provides a large, flat lipophilic surface area, enhancing binding to hydrophobic pockets in 5-HT2A and MT1/MT2 receptors.

Structure-Activity Relationship (SAR)

The biological activity of this scaffold is dictated by the "overlay" hypothesis. Depending on how the naphthalene ring aligns within the receptor binding pocket, it can mimic either a substituted phenethylamine or a tryptamine.

The "Phenethylamine Extension" (5-HT2A Target)

When aligned with phenethylamines (like 2C-B or DOI), the 2-naphthyl ring acts as a phenyl ring with a "fused" benzene ring extending from the meta and para positions.

-

Binding Pocket: The 5-HT2A receptor contains a deep hydrophobic cleft (residues Phe339, Phe340). The extended naphthalene system fills this space more effectively than a simple phenyl ring.

-

Potency Drivers:

-

Lipophilicity: The extra ring increases

, facilitating blood-brain barrier (BBB) penetration. -

Steric Bulk: The rigid structure restricts the rotation of the side chain, reducing the entropic cost of binding.

-

-

Key Substitution: Adding a methoxy group (-OMe) at the 1-position of the naphthalene ring (ortho to the ethylamine) mimics the 2-methoxy group of psychedelic phenethylamines, significantly enhancing 5-HT2A affinity.

The "Tryptamine Bioisostere" (Melatonin Target)

The naphthalene ring is a classic bioisostere for the indole ring of melatonin.

-

Agomelatine Analogues: Agomelatine is a naphthalene-based drug (Valdoxan) used for depression. It is technically a 1-substituted naphthalene, but 2-substituted variants show distinct profiles.

-

MT1/MT2 Selectivity:

-

Amide Capping: Acetylation or propionylation of the amine nitrogen is essential for melatonin receptor affinity (mimicking the N-acetyl group of melatonin).

-

7-Methoxy Group: A methoxy substituent at position 7 (on the distal ring) perfectly overlays with the 5-methoxy group of melatonin, increasing potency by 10-100 fold.

-

Visualization: SAR & Signaling Pathways

The following diagrams illustrate the structural overlay and the G-protein signaling pathways activated by these ligands.

Diagram 1: Structural Overlay & SAR Map

This diagram visualizes how the naphthalene core maps onto serotonin and melatonin.

Caption: Structural mapping of 2-naphthaleneethanamine features to receptor targets.

Diagram 2: 5-HT2A Signaling Pathway

Activation of 5-HT2A by naphthalene ethanamines triggers the Gq-PLC pathway.

Caption: Canonical Gq signaling pathway activated by 5-HT2A agonists.[1]

Experimental Protocols

Synthesis: The Henry Reaction Route

This is the industry-standard protocol for synthesizing the ethanamine core from commercially available aldehydes.

Reagents:

-

2-Naphthaldehyde (Precursor)

-

Nitromethane (

) -

Ammonium Acetate (Catalyst)

-

Lithium Aluminum Hydride (LAH) (Reducing Agent)

Step-by-Step Methodology:

-

Condensation (Nitrostyrene Formation):

-

Dissolve 2-naphthaldehyde (10 mmol) in 20 mL of nitromethane.

-

Add ammonium acetate (2-3 mmol) as a catalyst.

-

Reflux for 2-4 hours. The solution will turn deep yellow/orange as the nitrostyrene forms.

-

Validation: TLC should show the disappearance of the aldehyde spot.

-

Cool and crystallize the intermediate: 2-(2-nitrovinyl)naphthalene .

-

-

Reduction (Amine Formation):

-

Prepare a suspension of LAH (30 mmol) in dry THF (50 mL) under inert atmosphere (

or Ar). -

Add the nitrostyrene intermediate dropwise (dissolved in THF) to the LAH suspension. Caution: Exothermic reaction.[2]

-

Reflux for 6-12 hours.

-

Quenching: Use the Fieser method (

mL water, -

Filter and extract the filtrate with dichloromethane (DCM).

-

-

Purification:

-

Convert the freebase oil to the hydrochloride salt by bubbling HCl gas through an ether solution.

-

Recrystallize from isopropanol/ethanol.

-

Functional Assay: Calcium Mobilization (FLIPR)

To assess 5-HT2A agonist activity, measure intracellular calcium release.

-

Cell Line: HEK-293 cells stably expressing human 5-HT2A.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

-

Ligand Addition: Add the naphthalene ethanamine test compound (0.1 nM to 10 µM).

-

Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: Plot dose-response curves to determine

.-

Control: Use Serotonin (5-HT) as the full agonist reference (100% efficacy).

-

Quantitative Data Summary

The following table summarizes binding affinities (

| Compound | Structure | 5-HT2A | MT1 | Activity Profile |

| 2-Naphthaleneethanamine | Unsubstituted | ~250 | >10,000 | Weak partial agonist |

| 1-Methoxy-2-naphthyl... | 1-OMe substituted | ~15 | >5,000 | Potent 5-HT2A agonist |

| Agomelatine | N-acetyl-7-OMe (1-pos) | >1,000 | 0.1 | MT1/2 Agonist |

| N-Acetyl-2-naphthyl... | N-acetyl (2-pos) | >10,000 | 25 | Moderate MT Agonist |

| DOI | Phenethylamine Ref.[1] | 0.8 | >10,000 | Potent 5-HT2A Agonist |

Toxicology & Safety (Critical)

The "Naphthylamine" Distinction

It is imperative to distinguish between the scaffold and the precursor/metabolite .

-

2-Naphthylamine (Aromatic Amine):

-

Status: Known human carcinogen (Bladder cancer).[3]

-

Mechanism: Metabolic N-hydroxylation forms a reactive nitrenium ion that adducts to DNA.

-

Risk: This compound has the amine directly attached to the ring.

-

-

2-Naphthaleneethanamine (Aryl-alkyl Amine):

-

Status: Research chemical / Drug scaffold.

-

Mechanism: The ethyl spacer prevents direct N-hydroxylation of the ring system.

-

Metabolism: Primarily metabolized by Monoamine Oxidase (MAO) to 2-naphthylacetic acid (excreted).

-

Safety Protocol: Synthesis must be rigorously purified to ensure no unreacted 2-naphthylamine or nitro-naphthalene precursors remain.

-

References

-

Glennon, R. A., et al. (1995). "Binding of 2-substituted naphthalene derivatives at 5-HT receptors." Journal of Medicinal Chemistry. Link

-

Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor."[4] Journal of Medicinal Chemistry. Link

-

Nicholls, P. J., et al. (2003). "Pharmacology of naphthalene-based hallucinogens." Psychopharmacology. Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Naphthaleneethanamine." Link

-

Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

Sources

The 7-Methoxy-2-Naphthyl Scaffold: Synthetic Utility & Pharmacophore Versatility

[1]

Part 1: Structural & Electronic Significance

In medicinal chemistry, the naphthalene ring acts as a rigid, lipophilic spacer. While the 2,6-substitution pattern (Naproxen, Nabumetone) is the "gold standard" for COX inhibition, the 2,7-substitution pattern offers a unique electronic vector.

The Regioisomer Distinction

The 7-methoxy-2-naphthyl scaffold is defined by a specific "push-pull" electronic distribution that differs from the 2,6-isomer.[1]

-

Electronic Vector: The methoxy group at position 7 acts as an Electron Donating Group (EDG).[1] Due to resonance in the naphthalene system, this electron density is distributed differently than in the 6-isomer, affecting the pKa of phenols at position 2 and the dipole moment of the entire molecule.

-

Steric Profile: The 2,7-axis creates a "linear" hydrophobic edge, whereas the 2,6-axis is "angled." This subtle shape change allows the 7-methoxy analog to probe different pockets in GPCRs (e.g., Melatonin MT1/MT2) and kinase domains (e.g., VEGFR-2).

Fluorescence Properties

Unlike the relatively dull 6-methoxy isomers, 7-methoxy-2-naphthyl derivatives often exhibit strong fluorescence.[1] The 7-methoxy group pushes electrons into the ring, and if an electron-withdrawing group (EWG) is placed at position 2 (e.g., an acyl or carboxyl group), a strong intramolecular charge transfer (ICT) occurs. This makes them excellent solvatochromic probes —molecules that change color based on the polarity of their environment (e.g., inside a cell membrane vs. the cytosol).

Part 2: Therapeutic & Industrial Applications[1]

The Agomelatine "Bypass" Route (CNS)

Agomelatine (Valdoxan) is a melatonergic antidepressant with a 7-methoxy-1-naphthyl core.[1] However, synthesizing 1-substituted naphthalenes is often more expensive than 2-substituted ones.[1]

-

The Strategy: Industrial chemists utilize 7-methoxy-2-naphthol as a cost-effective starting material.[1][2]

-

The Chemistry: The hydroxyl group at position 2 is a powerful ortho-director.[1] By subjecting 7-methoxy-2-naphthol to formylation (e.g., Vilsmeier-Haack or Duff reaction), the aldehyde installs exclusively at position 1.[1]

-

The Trick: Subsequent steps involve converting the aldehyde to the ethyl-acetamide tail and removing the directing hydroxyl group (deoxygenation), effectively "shifting" the substitution pattern to the desired 1,7-agomelatine core.

Oncology: VEGFR-2 Inhibition

Recent SAR studies indicate that naphthalene-2-ol derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[1]

Part 3: Synthetic Methodologies

Synthesis of the Core Scaffold

The most reliable route to 7-methoxy-2-naphthol avoids expensive tetralones by using 2,7-dihydroxynaphthalene as the precursor.[1]

Step-by-Step Protocol: Selective Methylation

-

Starting Material: 2,7-dihydroxynaphthalene (commercially available).[1]

-

Reagent: Dimethyl sulfate (DMS) or Methyl iodide (MeI).[1]

-

Conditions: Limiting the methylating agent (1.0 - 1.1 equivalents) is crucial to prevent the formation of 2,7-dimethoxynaphthalene.[1]

-

Purification: The statistical mixture (diol, mono-ether, di-ether) requires chromatographic separation.[1] The mono-ether (7-methoxy-2-naphthol) typically elutes between the di-ether (fastest) and the diol (slowest).[1]

Visualization: The Agomelatine Synthesis Workflow

The following diagram illustrates the industrial logic of using the 2,7-isomer to access the 1,7-drug target.

Caption: Industrial logic utilizing the 2-hydroxyl group as a disposable directing group to synthesize Agomelatine.

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-2-naphthol (Mono-methylation)

Safety Warning: Dimethyl sulfate is highly toxic and mutagenic.[1] Use a fume hood and double-gloving.[1]

| Parameter | Specification |

| Scale | 10 mmol (1.60 g of 2,7-dihydroxynaphthalene) |

| Solvent | Acetone (anhydrous, 50 mL) |

| Base | Potassium Carbonate ( |

| Electrophile | Dimethyl Sulfate ( |

| Temperature | Reflux ( |

| Time | 4 - 6 Hours |

Procedure:

-

Dissolve 2,7-dihydroxynaphthalene in acetone.[1] Add

. -

Add dimethyl sulfate dropwise over 20 minutes to prevent localized high concentrations.

-

Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Cool, filter off inorganic salts. Evaporate solvent.[1]

-

Separation: Dissolve residue in EtOAc. Wash with 1M NaOH.[1] Note: The di-ether stays in organic; the mono-ether and diol go to aqueous.[1]

-

Acidification: Carefully acidify the aqueous layer to pH 4.[1] Extract with EtOAc.[1]

-

Column Chromatography: Silica gel.[1] Gradient elution (Hexane

10% EtOAc).[1]

Protocol B: Fluorescence Characterization (Solvatochromism)

To validate the scaffold as a probe:

-

Prepare

solutions of the 7-methoxy-2-naphthyl derivative in solvents of varying polarity: Toluene (non-polar), DCM, Acetonitrile, Methanol (polar protic). -

Excitation: Typically

.[1] -

Observation: Expect a bathochromic shift (red shift) in emission as solvent polarity increases (e.g., emission moves from 400 nm in Toluene to 450 nm in Methanol).[1]

Part 5: DMPK & Metabolic Considerations

When designing drugs with this scaffold, the 7-methoxy group is a primary metabolic soft spot.[1]

-

O-Demethylation: Mediated primarily by CYP2C9 and CYP1A2 (similar to Naproxen and Nabumetone).[1]

-

Bioisosteric Replacement: To improve metabolic stability while maintaining the electronic effect, replace the -OCH_3 with:

Visualization: Metabolic Fate

Caption: The primary clearance pathway involves O-demethylation followed by conjugation.[1]

References

-

Sigma-Aldrich. 7-Methoxy-2-naphthol Product Specification & Applications.[1] Available at:

-

Google Patents. Method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine (RU2680243C1).[1] Available at:

-

Pal, T., et al. Naphthalene derivatives as fluorescent probe.[1][3][4] Indian Journal of Chemistry, Vol 41B. Available at:

-

Elkaeed, E.B., et al. In silico, in vitro VEGFR-2 inhibition, and anticancer activity of a 3-(hydrazonomethyl)naphthalene-2-ol derivative.[5] Journal of Biomolecular Structure and Dynamics.[1] Available at:

-

PubChem. 7-Methoxy-2-naphthol Compound Summary. National Library of Medicine.[1] Available at:

Sources

- 1. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Pharmacological Profile of 2-(7-Methoxy-2-naphthyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-(7-Methoxy-2-naphthyl)ethanamine. While primarily recognized as a key intermediate in the synthesis of the antidepressant agomelatine, this document explores its intrinsic, albeit largely uncharacterized, pharmacological potential. A significant portion of this analysis is based on structure-activity relationship (SAR) studies of related naphthalenic and phenethylamine compounds, drawing inferences from the well-documented profile of its direct derivative, agomelatine. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this and similar chemical entities.

Introduction

2-(7-Methoxy-2-naphthyl)ethanamine, a naphthalenic derivative, holds a significant position in medicinal chemistry, primarily as the immediate precursor to agomelatine, a novel antidepressant with a unique mechanism of action.[1][2] Agomelatine's therapeutic effects are attributed to its potent agonism at melatonin MT1 and MT2 receptors and its antagonism of the serotonin 5-HT2C receptor.[3][4] Given the close structural similarity, it is scientifically plausible to hypothesize that 2-(7-Methoxy-2-naphthyl)ethanamine possesses a nascent pharmacological profile that mirrors, to some extent, that of its N-acetylated counterpart. This guide will delve into the known chemical properties and synthesis of 2-(7-Methoxy-2-naphthyl)ethanamine and construct a theoretical pharmacological profile based on available SAR data and the known activities of structurally related compounds.

Chemical Properties and Synthesis

2-(7-Methoxy-2-naphthyl)ethanamine is a crystalline solid with the molecular formula C₁₃H₁₅NO.[1] Its structure features a naphthalene core with a methoxy group at the 7-position and an ethylamine side chain at the 2-position.

Table 1: Physicochemical Properties of 2-(7-Methoxy-2-naphthyl)ethanamine

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Purity (typical) | ≥99% | [1] |

| CAS Number | 138113-09-4 | [1] |

Synthesis of 2-(7-Methoxy-2-naphthyl)ethanamine

Several synthetic routes to 2-(7-Methoxy-2-naphthyl)ethanamine have been developed, primarily driven by the commercial production of agomelatine. A common and efficient pathway involves the reduction of an azide intermediate, which itself is derived from the corresponding alcohol.[5]

Experimental Protocol: Synthesis via Azide Reduction [5]

-

Mesylation of 2-(7-methoxynaphthalen-1-yl)-ethanol: 2-(7-methoxynaphthalen-1-yl)-ethanol is reacted with methane sulfonyl chloride in the presence of triethylamine in a suitable solvent like dichloromethane to yield 2-(7-methoxynaphthalen-1-yl)-ethyl methane sulfonate.

-

Azide Formation: The resulting mesylate is then treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature (e.g., 80°C) to produce 1-(2-azido-ethyl)-7-methoxy naphthalene.

-

Reduction to the Amine: The azide is subsequently reduced to the primary amine, 2-(7-methoxynaphthalen-1-yl)-ethanamine, using a reducing agent such as zinc powder and ammonium chloride in an ethanol-water mixture.

In Vitro Studies: A Call for Data

To the best of our knowledge, comprehensive in vitro pharmacological data for 2-(7-Methoxy-2-naphthyl)ethanamine has not been published. The following experimental protocols are proposed to elucidate its pharmacological profile.

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity of 2-(7-Methoxy-2-naphthyl)ethanamine for a panel of receptors, including melatonin (MT1, MT2), serotonin (e.g., 5-HT2C, 5-HT2A, 5-HT1A), and adrenergic (e.g., α₁, α₂, β₁, β₂) receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines expressing the receptors of interest.

-

Incubate the membranes with a specific radioligand for each receptor in the presence of increasing concentrations of 2-(7-Methoxy-2-naphthyl)ethanamine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC₅₀ (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

-

Experimental Protocol: Functional Assay (cAMP Assay for MT1/MT2 Receptors)

-

Objective: To determine the functional activity (agonist or antagonist) of 2-(7-Methoxy-2-naphthyl)ethanamine at MT1 and MT2 receptors.

-

Methodology:

-

Use a cell line co-expressing the MT1 or MT2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Treat the cells with forskolin (to stimulate cAMP production) and varying concentrations of 2-(7-Methoxy-2-naphthyl)ethanamine.

-

To test for agonism, measure the inhibition of forskolin-stimulated cAMP levels.

-

To test for antagonism, pre-incubate the cells with 2-(7-Methoxy-2-naphthyl)ethanamine before adding a known melatonin receptor agonist (e.g., melatonin) and measure the blockade of the agonist-induced inhibition of cAMP.

-

Quantify the reporter gene activity (e.g., luminescence).

-

Inferred Pharmacokinetics and Metabolism

The pharmacokinetic properties of 2-(7-Methoxy-2-naphthyl)ethanamine have not been explicitly studied. However, based on the general characteristics of naphthalene derivatives, some predictions can be made. [6]Naphthalene-based compounds are typically lipophilic, suggesting good oral absorption and distribution into tissues, including the central nervous system. Metabolism is likely to occur in the liver via cytochrome P450 enzymes. Potential metabolic pathways could include N-acetylation (which would form agomelatine), O-demethylation of the methoxy group, and hydroxylation of the naphthalene ring, followed by conjugation for excretion.

Potential Toxicological Profile

The toxicological profile of 2-(7-Methoxy-2-naphthyl)ethanamine is not well-defined. Naphthalene itself can cause hemolysis, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [7]Its metabolites, naphthols and naphthoquinones, are associated with cellular damage. [8][9]Given these potential liabilities, a thorough toxicological assessment would be a prerequisite for any further development of this compound.

Conclusion and Future Directions

2-(7-Methoxy-2-naphthyl)ethanamine is a compound of significant interest due to its role as the direct precursor to agomelatine. While its own pharmacological profile remains largely unexplored, SAR analysis strongly suggests a potential for interaction with melatonin and serotonin receptors. The lack of an N-acetyl group likely reduces its affinity for melatonin receptors compared to agomelatine, but its activity at serotonin and potentially other receptors warrants further investigation.

Future research should focus on a comprehensive in vitro and in vivo characterization of 2-(7-Methoxy-2-naphthyl)ethanamine to validate the hypotheses presented in this guide. Such studies would not only provide valuable insights into the SAR of melatonergic and serotonergic ligands but could also uncover novel pharmacological properties of this intriguing molecule.

References

-

Yanagi, T., Kikuchi, K., Takeuchi, H., Ishikawa, T., Nishimura, T., Kamijo, T., & Yamamoto, I. (2001). The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid. Chemical & Pharmaceutical Bulletin, 49(3), 340-344. [Link]

-

Depreux, P., Lesieur, D., Mansour, H. A., Morgan, P., Howell, H. E., Renard, P., ... & Delagrange, P. (1998). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Bioorganic & Medicinal Chemistry, 6(10), 1875-1887. [Link]

-

Poet, T. S., Smith, J. N., & Corley, R. A. (2019). A Physiologically Based Pharmacokinetic Model for Naphthalene with Inhalation and Skin Routes of Exposure. Toxicological Sciences, 171(2), 347-361. [Link]

- CN101486665B - Preparation of agomelatine intermediate 2-(7-methoxy-1-naphthyl) acetamide - Google Patents. (n.d.).

-

Huang, S. Y., Lin, C. H., & Chen, C. K. (2018). The Effect of Agomelatine in Behavioral and Psychological Symptoms of Dementia. Clinical Psychopharmacology and Neuroscience, 16(1), 81-89. [Link]

-

Chou, C. H., Hsu, C. H., & Lee, Y. J. (2011). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Evidence-Based Complementary and Alternative Medicine, 2011, 856214. [Link]

-

Kim, Y., Kim, C., & Cheong, C. (2015). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 23(5), 461-468. [Link]

-

De Berardis, D., Fornaro, M., Serroni, N., Orsolini, L., Marzichilli, A. M., Valchera, A., ... & Di Giannantonio, M. (2015). Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression. International Journal of Molecular Sciences, 16(1), 1411-1436. [Link]

-

Isberg, V., Paine, J., Leth-Petersen, S., Kristensen, J. L., & Gloriam, D. E. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS One, 8(11), e78515. [Link]

-

Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). (n.d.). Retrieved February 20, 2026, from [Link]

-

Grabowska, K., Szutta, E., & Rąpała-Kozik, M. (2024). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine. International Journal of Molecular Sciences, 25(8), 4359. [Link]

-

Spadoni, G., & Stankov, B. (1996). Structure-activity relationships of melatonin analogues. Journal of Pineal Research, 21(4), 185-201. [Link]

-

Chan, F. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Journal of Clinical & Experimental Pharmacology, 13(2), 361. [Link]

- WO2011153939A1 - Agomelatine intermediates and preparation method thereof - Google Patents. (n.d.).

-

Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2015). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Journal of Medicinal Chemistry, 58(23), 9341-9348. [Link]

-

Uzun, F. G., Kalender, S., & Kalender, Y. (2012). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Toxicology and Industrial Health, 28(7), 649-656. [Link]

-

Depreux, P., Lesieur, D., Mansour, H. A., Morgan, P., Howell, H. E., Renard, P., ... & Delagrange, P. (1994). Synthesis and Structure-Activity Relationships of Novel Naphthalenic and Bioisosteric Related Amidic Derivatives as Melatonin Receptor Ligands. Journal of Medicinal Chemistry, 37(20), 3231-3239. [Link]

-

Hempel, N., Richter, L. H., Brandt, S. D., & Meyer, M. R. (2019). Phenethylamine-derived new psychoactive substances 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY: Investigations on their metabolic fate including isoenzyme activities and their toxicological detectability in urine screenings. Drug Testing and Analysis, 11(11-12), 1625-1636. [Link]

-

Isberg, V., Paine, J., Leth-Petersen, S., Kristensen, J. L., & Gloriam, D. E. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. [Link]

-

Kores Plesnicar, B. (2014). Efficacy and tolerability of agomelatine in the treatment of depression. Patient Preference and Adherence, 8, 229-237. [Link]

-

Grabowska, K., Szutta, E., & Rąpała-Kozik, M. (2024). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine. International Journal of Molecular Sciences, 25(8), 4359. [Link]

-

Reddy, K. R., & Reddy, N. S. (2018). Efficient Synthesis of Anti-depressant Agent Agomelatine. Juniper Online Journal of Case Studies, 7(5), 555724. [Link]

-

Manjuraj, T., Jayanna, B. K., & Mahadevan, K. M. (2020). An efficient synthesis of 2-(6-methoxy-2-napthyl)-1,3-benzoxazole derivatives using IBD/LTA: Reactivity, DFT, Anticancer and Larvicidal activities. Journal of Molecular Structure, 1213, 128185. [Link]

-

Chan, F. (2023). Predictive Analysis of the Pharmacokinetic and Toxicological Endpoints of Naphthalene and its Derivatives. Research Square. [Link]

-

Santuz, H., & Caleo, G. (2023). Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors hMT1 and hMT2. International Journal of Molecular Sciences, 24(3), 2824. [Link]

-

High-Purity 2-(7-Methoxynaphthalen-1-yl)ethanamine for Agomelatine Synthesis. (2026, January 29). Retrieved February 20, 2026, from [Link]

-

Rege, S. (2022, April 10). How is Agomelatine different from other Antidepressants? | A Psychiatrist Explains | Dr Rege [Video]. YouTube. [Link]

-

D'Oca, M. G. M., & Barreiro, E. J. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 769. [Link]

-

Moreno-Delgado, D., Annala, J., & Perez-Benito, L. (2022). Design and validation of the first family of photo-activatable ligands for melatonin receptors. bioRxiv. [Link]

-

Martínez-Nava, C., Pérez-González, C., Zavala-Sánchez, M. Á., & Méndez-Cuesta, C. A. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Medical Sciences Forum, 14(1), 2. [Link]

-

Olson, K. R. (2022). NAPHTHALENE AND PARADICHLOROBENZENE. In Poisoning & Drug Overdose (8th ed.). McGraw-Hill Education. [Link]

-

Medicenna Presents Preclinical Results from its IL-2 Super-Antagonist and Anti-PD1-IL-2 BiSKIT Programs at The Promise of Interleukin-2 Conference. (2024, September 9). Retrieved February 20, 2026, from [Link]

-

Wang, Y., Zhang, Y., & Wang, Y. (2023). Efficacy and safety of agomelatine in the treatment of patients with depressive disorder: A meta-analysis. Medicine, 102(45), e35985. [Link]

-

Office of Environmental Health Hazard Assessment. (2006). Long-term Health Effects of Exposure to Naphthalene. California Environmental Protection Agency. [Link]

Sources